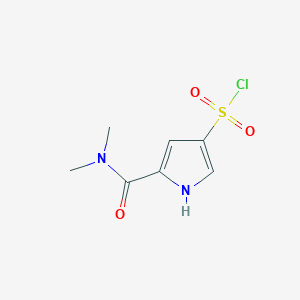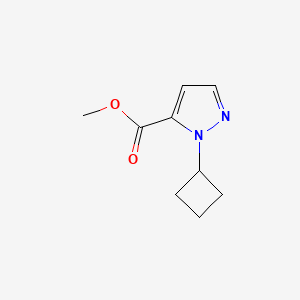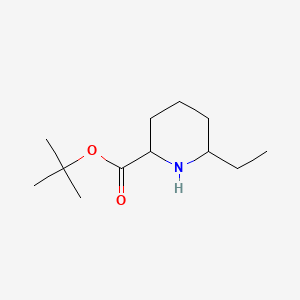![molecular formula C11H15FO4 B13518454 2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13518454.png)
2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxycarbonyl)-6-fluorospiro[33]heptane-2-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the construction of the spirocyclic core. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.
Introduction of Functional Groups: The ethoxycarbonyl and fluorine groups are introduced through subsequent reactions. For instance, the ethoxycarbonyl group can be added via esterification, while the fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes. Continuous flow chemistry might be employed to enhance reaction efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Oxidation/Reduction: Reagents like potassium permanganate (KMnO₄) for oxidation or sodium borohydride (NaBH₄) for reduction.
Major Products
Substitution: Derivatives with different functional groups replacing the fluorine atom.
Hydrolysis: The corresponding carboxylic acid.
Oxidation/Reduction: Compounds with altered oxidation states or functional groups.
Applications De Recherche Scientifique
2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions or cellular processes.
Industrial Chemistry: It can be utilized in the synthesis of specialty chemicals or intermediates for various industrial applications.
Mécanisme D'action
The mechanism by which 2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
6-Fluorospiro[3.3]heptane-2-carboxylic acid: Lacks the ethoxycarbonyl group, affecting its solubility and chemical behavior.
Uniqueness
2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid is unique due to the combination of the spirocyclic core, the ethoxycarbonyl group, and the fluorine atom. This combination imparts distinct chemical properties, such as enhanced stability, specific reactivity, and potential biological activity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H15FO4 |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
2-ethoxycarbonyl-6-fluorospiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H15FO4/c1-2-16-9(15)11(8(13)14)5-10(6-11)3-7(12)4-10/h7H,2-6H2,1H3,(H,13,14) |
Clé InChI |
TWNKONLJOMZHHX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC2(C1)CC(C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13518427.png)




![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
